Comparative In Vivo Antianaphylactic Efficacy of Pipethiadene Versus Pizotifen and Cyproheptadine in Rat Passive Cutaneous Anaphylaxis
Pipethiadene demonstrates high antianaphylactic efficacy in the passive cutaneous anaphylaxis (PCA) test in rats, placing it within the pizotifen-type pharmacological group that also includes pizotifen and cyproheptadine [1]. In comparative pharmacological experiments, all three compounds exerted potent inhibitory actions on the PCA reaction [2]. The compound also demonstrated intensive antianaphylactoid action against compound 48/80-induced histamine release, dextran-induced edema, and ovalbumin plus indomethacin challenge [1].
| Evidence Dimension | In vivo antianaphylactic efficacy |
|---|---|
| Target Compound Data | High antianaphylactic effect; effective against compound 48/80, dextran, and ovalbumin plus indomethacin challenges |
| Comparator Or Baseline | Pizotifen and cyproheptadine (both demonstrated potent PCA inhibition) |
| Quantified Difference | Not directly quantified in published sources; all three compounds classified as possessing potent PCA inhibitory activity |
| Conditions | Rat passive cutaneous anaphylaxis model; compound 48/80-induced histamine release; dextran-induced edema |
Why This Matters
Confirms that pipethiadene belongs to the pizotifen-type pharmacological class and validates its use as a tool compound for investigating dual serotonin/histamine antagonism in mast cell-dependent allergic models.
- [1] Frycová H, Metys J. Anti-allergic properties of pipethiaden—a new preventive agent for migraine. Cesk Farm. 1989 Jul;38(6):264-268. PMID: 2790993. View Source
- [2] Metys J, Frycová H, Soucek R. Inhibition of passive cutaneous anaphylaxis by several histamine (H1) and serotonin antagonists in the rat. Agents Actions. 1988 Apr;23(3-4):331-333. PMID: 3394585. View Source
